molecular formula C8H13FN4 B2971018 N4-butyl-6-fluoropyrimidine-2,4-diamine CAS No. 188987-77-1

N4-butyl-6-fluoropyrimidine-2,4-diamine

Cat. No. B2971018
CAS RN: 188987-77-1
M. Wt: 184.218
InChI Key: MLSJTJJSMGOSAW-UHFFFAOYSA-N
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Description

“N4-butyl-6-fluoropyrimidine-2,4-diamine” is a chemical compound with the molecular formula C8H13FN4 . It has a molecular weight of 184.21 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H13FN4 . The exact structure would require more detailed information such as a MOL file or a crystallographic study.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the available resources . More detailed information might be available in specialized chemical databases or safety data sheets.

Scientific Research Applications

Optimization of Fluoropyrimidine Therapy

Upfront Genotyping for Fluoropyrimidine Therapy

A study highlighted the importance of genotyping DPYD*2A, a polymorphism in the enzyme dihydropyrimidine dehydrogenase (DPD), which is associated with severe toxicity from fluoropyrimidine drugs. The study showed that genotype-guided dosing significantly reduced the risk of severe toxicity, suggesting that upfront genotyping could improve patient safety and treatment efficacy (Deenen et al., 2016).

Novel Fluoropyrimidine Compounds

Capecitabine - A Novel Oral Fluoropyrimidine Carbamate

Research into the design of capecitabine, a novel oral fluoropyrimidine carbamate, showed its selective conversion to 5-fluorouracil (5-FU) in tumors through a cascade of three enzymes. This selective activation mechanism aimed at improving safety and efficacy over traditional 5-FU therapy (Miwa et al., 1998).

Fluoropyrimidine Toxicity and Pharmacogenetics

Predicting Fluoropyrimidine Toxicity with Pharmacogenetic Markers

Several studies have identified pharmacogenetic markers that predict toxicity to fluoropyrimidine therapy. For example, variants in the DPYD gene, which encodes DPD, have been identified as significant predictors of severe toxicity. These findings support the clinical utility of genetic testing to personalize fluoropyrimidine dosing and minimize adverse effects (Loganayagam et al., 2013; Henricks et al., 2018).

Mechanistic Insights into Drug Action and Resistance

Role of Microbiota in Fluoropyrimidine Efficacy

A study involving C. elegans and E. coli models revealed the complex interplay between host, microbiota, and fluoropyrimidines. It demonstrated that gut microbes could modify the drug's efficacy through metabolic interactions, suggesting the potential for microbiota manipulation to enhance treatment outcomes (Scott et al., 2017).

properties

IUPAC Name

4-N-butyl-6-fluoropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJTJJSMGOSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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